5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Overview
Description
5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H7ClN2OS. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a methylsulfanyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 6-methyl-2-methylsulfanylpyrimidin-4-ol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylsulfanylpyrimidin-4-ol
- 6-Methyl-2-methylsulfanylpyrimidin-4-ol
- 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-amine
Uniqueness
5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methylsulfanyl groups provides distinct electronic and steric properties that can be leveraged in various chemical reactions and applications .
Properties
IUPAC Name |
5-chloro-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVKERKTPVPFEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286104 | |
Record name | 5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-59-2 | |
Record name | NSC43817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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